Oxalic acid, vanadium salt

Descripción general

Descripción

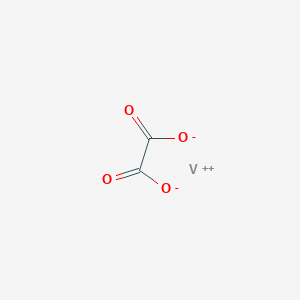

Oxalic acid, vanadium salt is a compound formed by the combination of oxalate ions (C₂O₄²⁻) and vanadium ions (V). This compound typically appears as orange or red crystals and is known for its solubility in water and certain organic solvents. It is used in various applications, including analytical chemistry, industrial processes, and chemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of oxalic acid, vanadium salt involves dissolving a vanadium-containing compound in water and then adding an oxalic acid solution. The pH of the solution is adjusted to facilitate the formation of the vanadium oxalate complex. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reduction of vanadium pentoxide (V₂O₅) using oxalic acid. This process can be optimized using response surface methodology to achieve nearly 100% reduction efficiency. The reaction parameters, such as the dosage of oxalic acid, reaction temperature, reaction time, and initial pH, are carefully controlled to maximize the yield .

Análisis De Reacciones Químicas

Types of Reactions

Oxalic acid, vanadium salt undergoes various chemical reactions, including:

Reduction: Vanadium (V) can be reduced to vanadium (IV) by oxalate in acidic media.

Oxidation: The compound can be oxidized to form vanadate salts under the influence of strong oxidizing agents.

Common Reagents and Conditions

Reduction: Common reagents include oxalic acid and acidic media.

Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

Reduction: The major product is vanadium (IV) oxalate.

Oxidation: The major product is vanadate salts.

Aplicaciones Científicas De Investigación

Oxalic acid, vanadium salt has several scientific research applications:

Mecanismo De Acción

The mechanism of action of oxalic acid, vanadium salt involves electron transfer processes. In reduction reactions, oxalate acts as a reducing agent, transferring electrons to vanadium (V) to form vanadium (IV). This process involves the formation of activated states with specific compositions, and the rate-determining step is the outer sphere electron transfer . The molecular targets and pathways involved include the vanadium ions and the oxalate ions, which interact to facilitate the reduction process .

Comparación Con Compuestos Similares

Similar Compounds

Oxalic acid: A simple dicarboxylic acid with the formula C₂H₂O₄, known for its strong reducing properties.

Vanadium pentoxide: An oxidizing agent used in the preparation of vanadium oxalate.

Vanadate salts: Compounds formed by the oxidation of vanadium oxalate.

Uniqueness

Oxalic acid, vanadium salt is unique due to its ability to undergo both reduction and oxidation reactions, making it a versatile compound in chemical research and industrial applications. Its solubility in water and certain organic solvents also adds to its versatility .

Actividad Biológica

Oxalic acid, vanadium salt, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily exists in two oxidation states: vanadium (IV) and vanadium (V). The biological activity of this compound is largely attributed to its ability to undergo redox reactions. In acidic media, oxalic acid can reduce vanadium (V) to vanadium (IV), facilitating electron transfer processes crucial for its biological functions .

-

Reduction and Oxidation :

- Reduction : Vanadium (V) is reduced to vanadium (IV) by oxalate ions in acidic conditions. This reaction is significant for its application in biological systems where electron transfer is vital.

- Oxidation : Conversely, under strong oxidizing conditions, oxalic acid can facilitate the oxidation of vanadium compounds to form vanadate salts.

- Biological Interactions :

Therapeutic Applications

Research indicates that this compound may have therapeutic applications due to its biological activities:

- Diabetes Management : Vanadium compounds have shown promise as insulin mimetics. They may enhance glucose uptake in cells and improve insulin sensitivity .

- Cancer Treatment : Preliminary studies suggest that vanadium compounds can induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Studies

Several studies provide insights into the biological activity of this compound:

- Insulin Mimetic Activity :

- Antioxidant Properties :

- Enzyme Inhibition Studies :

Data Table: Biological Effects of this compound

Propiedades

IUPAC Name |

oxalate;vanadium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.V/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWTWVHLJFWEBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933717 | |

| Record name | Vanadium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14974-48-2 | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid, vanadium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.